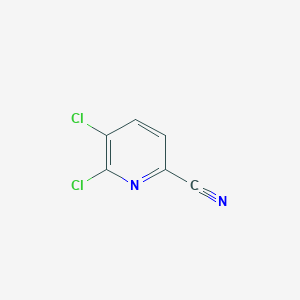

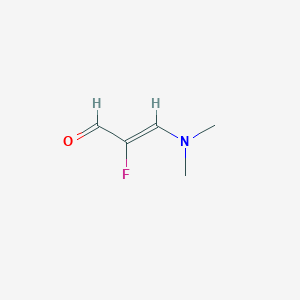

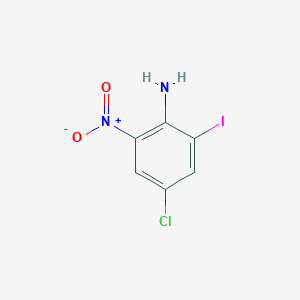

3-氰基-2-二乙基氨基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Cyano-2-diethylaminopyridine derivatives involves a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of 3-Cyano-2-diethylaminopyridine can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving 3-Cyano-2-diethylaminopyridine include the synthesis of 2-amino-3-cyano pyridines derivatives. This process involves the reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate at 100 °C under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Cyano-2-diethylaminopyridine can be analyzed using various techniques. These include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . Thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .科学研究应用

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: 3-Cyano-2-oxa-pyridine derivatives, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential medicinal properties . Pyridines play an essential role in medicinal chemistry because they are widely available as natural compounds and have served as the foundation for several drugs on the market .

- Methods of Application or Experimental Procedures: The 3-cyano-2-oxa-pyridine derivatives were synthesized by a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . All the new products were subjected to proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), two-dimensional (2D)-NMR analysis using heteronuclear single quantum coherence spectroscopy (HSQC), and electron ionization (EI-MS) .

- Results or Outcomes: An in vitro cytotoxicity test was performed on cervical carcinoma (HeLa) and cerebral glioblastoma multiforme (AMGM5) cells for every produced molecule . The results indicated that the tested compounds inhibited AMGM5 cells with average IC50 values of 656.4, 781.5, and 374.5 μM, respectively . Compounds also showed a cytotoxic action against the HeLa cell line, with average IC50 values of 558.5, 775.6, and 615.9 μM, respectively .

Application in Cancer Research

- Specific Scientific Field: Cancer Research

- Summary of the Application: 3-Cyano-2-substituted pyridines, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential anti-cancer properties . These compounds have been found to induce apoptosis in MCF 7 breast cancer cells .

- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their in vitro anti-cancer activities on five cancer cell lines . The benzohydrazide derivative 9a was found to induce growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM .

- Results or Outcomes: The compound 9a induced apoptotic morphological changes and induced apoptosis in MCF-7 in a dose and time-dependent manner . It also increased the release of cytochrome c from mitochondria to cytoplasm, which provokes the mitochondrial apoptotic pathway .

Application in Skin Care

- Specific Scientific Field: Dermatology

- Summary of the Application: Cyanidin-3-glucoside lipophilic conjugates, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential applications in skin care . These compounds have been found to have antimicrobial activities .

- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their stability, cytotoxicity against keratinocytes, antioxidant capacity, effect on enzyme activity, and antimicrobial activity .

Application in Cancer Research

- Specific Scientific Field: Cancer Research

- Summary of the Application: 3-Cyano-2-substituted pyridines, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential anti-cancer properties . These compounds have been found to induce apoptosis in MCF 7 breast cancer cells .

- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their in vitro anti-cancer activities on five cancer cell lines . The benzohydrazide derivative 9a was found to induce growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM .

- Results or Outcomes: The compound 9a induced apoptotic morphological changes and induced apoptosis in MCF-7 in a dose and time-dependent manner . It also increased the release of cytochrome c from mitochondria to cytoplasm, which provokes the mitochondrial apoptotic pathway .

Application in Skin Care

- Specific Scientific Field: Dermatology

- Summary of the Application: Cyanidin-3-glucoside lipophilic conjugates, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential applications in skin care . These compounds have been found to have antimicrobial activities .

- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their stability, cytotoxicity against keratinocytes, antioxidant capacity, effect on enzyme activity, and antimicrobial activity .

未来方向

While specific future directions for 3-Cyano-2-diethylaminopyridine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

属性

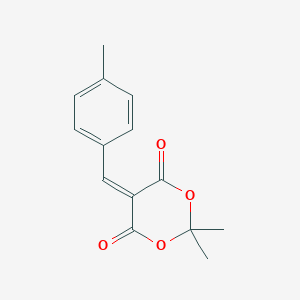

IUPAC Name |

2-(diethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGNXYWTWFBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434092 |

Source

|

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-diethylaminopyridine | |

CAS RN |

17782-02-4 |

Source

|

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)